molecular formula C15H16N2OS B6451326 3-[(cyclobutylmethyl)sulfanyl]-1-phenyl-1,2-dihydropyrazin-2-one CAS No. 2640978-33-0

3-[(cyclobutylmethyl)sulfanyl]-1-phenyl-1,2-dihydropyrazin-2-one

Cat. No.: B6451326
CAS No.: 2640978-33-0
M. Wt: 272.4 g/mol
InChI Key: PHGOCPWPYSFQOM-UHFFFAOYSA-N
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Description

3-[(cyclobutylmethyl)sulfanyl]-1-phenyl-1,2-dihydropyrazin-2-one is a chemical compound characterized by its unique structure, which includes a cyclobutylmethyl group attached to a sulfanyl group, a phenyl ring, and a dihydropyrazin-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(cyclobutylmethyl)sulfanyl]-1-phenyl-1,2-dihydropyrazin-2-one typically involves the following steps:

  • Formation of the Cyclobutylmethyl Sulfanyl Group: : This can be achieved by reacting cyclobutylmethyl halide with a suitable sulfide source under appropriate conditions.

  • Coupling with Phenyl Ring: : The cyclobutylmethyl sulfanyl group is then coupled with a phenyl ring using a palladium-catalyzed cross-coupling reaction.

  • Formation of the Dihydropyrazin-2-one Moiety: : The final step involves cyclization and oxidation reactions to form the dihydropyrazin-2-one structure.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(cyclobutylmethyl)sulfanyl]-1-phenyl-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed to introduce oxygen-containing functional groups.

  • Reduction: : Reduction reactions can be used to reduce specific functional groups within the compound.

  • Substitution: : Substitution reactions can be employed to replace certain atoms or groups within the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions can vary based on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce saturated analogs.

Scientific Research Applications

3-[(cyclobutylmethyl)sulfanyl]-1-phenyl-1,2-dihydropyrazin-2-one has several scientific research applications:

  • Chemistry: : It can be used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : The compound may serve as a probe or inhibitor in biological studies, particularly in enzyme inhibition assays.

  • Medicine: : It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

  • Industry: : The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-[(cyclobutylmethyl)sulfanyl]-1-phenyl-1,2-dihydropyrazin-2-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzyme active sites or receptor sites, leading to modulation of biological processes. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

3-[(cyclobutylmethyl)sulfanyl]-1-phenyl-1,2-dihydropyrazin-2-one can be compared with other similar compounds, such as:

  • 3-[(cyclopropylmethyl)sulfanyl]-1-phenyl-1,2-dihydropyrazin-2-one

  • 3-[(cyclopentylmethyl)sulfanyl]-1-phenyl-1,2-dihydropyrazin-2-one

  • 3-[(phenylmethyl)sulfanyl]-1-phenyl-1,2-dihydropyrazin-2-one

These compounds share structural similarities but differ in the size and nature of the alkyl group attached to the sulfanyl moiety. The unique cyclobutylmethyl group in this compound contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

3-(cyclobutylmethylsulfanyl)-1-phenylpyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS/c18-15-14(19-11-12-5-4-6-12)16-9-10-17(15)13-7-2-1-3-8-13/h1-3,7-10,12H,4-6,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHGOCPWPYSFQOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CSC2=NC=CN(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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